molecular formula C9H8O2 B594658 4a,8a-Epoxy-2H-1-benzopyran  (9CI) CAS No. 126616-61-3

4a,8a-Epoxy-2H-1-benzopyran (9CI)

Cat. No.: B594658
CAS No.: 126616-61-3
M. Wt: 148.16 g/mol
InChI Key: CKGHMIPEVJJXHX-UHFFFAOYSA-N
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Description

Contextualizing Epoxy Heterocycles within Advanced Organic Synthesis

Epoxides, or oxiranes, are three-membered heterocyclic rings containing an oxygen atom. The inherent strain in this ring system makes them highly reactive and thus valuable intermediates in organic synthesis. thermofisher.com Their utility stems from the facile ring-opening reactions that can be initiated by a variety of nucleophiles, leading to the formation of diverse and complex molecular structures. thermofisher.comscience.gov This reactivity makes epoxides key building blocks in the synthesis of a wide array of organic compounds, including many natural products and pharmaceuticals. thermofisher.com The strategic placement of an epoxide within a larger heterocyclic framework, as seen in 4a,8a-Epoxy-2H-1-benzopyran, introduces a point of controlled reactivity, allowing for selective transformations and the construction of intricate molecular designs. acs.org

The Role of the 2H-1-Benzopyran Scaffold in Chemical Research

The 2H-1-benzopyran, or chromene, scaffold is a common motif found in a vast number of natural products and synthetic compounds. rsc.orgresearchgate.net This structural unit, consisting of a benzene (B151609) ring fused to a pyran ring, is associated with a broad spectrum of biological activities. rsc.orgontosight.aihilarispublisher.com Derivatives of 2H-1-benzopyran, such as coumarins (2H-1-benzopyran-2-ones), have demonstrated anticancer, anti-inflammatory, and antimicrobial properties. hilarispublisher.comresearchgate.net The versatility of the benzopyran ring system allows for extensive functionalization, making it a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netacs.org Its presence in the 4a,8a-Epoxy-2H-1-benzopyran structure provides a stable and modifiable foundation for the reactive epoxide ring.

Overview of Research Trajectories for 4a,8a-Epoxy-2H-1-benzopyran (9CI)

Research concerning 4a,8a-Epoxy-2H-1-benzopyran (9CI) and its derivatives has primarily focused on its synthesis and subsequent transformations. The strategic placement of the epoxide across the 4a and 8a positions of the benzopyran ring system presents unique synthetic challenges and opportunities. Investigations have explored various epoxidation methods to introduce this feature onto a pre-existing benzopyran structure. Furthermore, the reactivity of the epoxide ring has been a central theme, with studies examining its ring-opening reactions under different conditions to yield a variety of functionalized chromane (B1220400) and other heterocyclic derivatives. These studies are crucial for understanding the fundamental chemistry of this compound and for unlocking its potential as a synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126616-61-3

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2,11-dioxatricyclo[4.4.1.01,6]undeca-4,7,9-triene

InChI

InChI=1S/C9H8O2/c1-2-6-9-8(4-1,11-9)5-3-7-10-9/h1-6H,7H2

InChI Key

CKGHMIPEVJJXHX-UHFFFAOYSA-N

SMILES

C1C=CC23C=CC=CC2(O1)O3

Canonical SMILES

C1C=CC23C=CC=CC2(O1)O3

Synonyms

4a,8a-Epoxy-2H-1-benzopyran (9CI)

Origin of Product

United States

Synthesis and Mechanistic Pathways

The synthesis of 4a,8a-Epoxy-2H-1-benzopyran derivatives often involves the epoxidation of a corresponding 2H-1-benzopyran precursor. A common method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction proceeds through an electrophilic attack of the peroxy acid on the electron-rich double bond of the pyran ring, leading to the formation of the epoxide.

Another synthetic approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the treatment of propargyl aryl ethers with iodine or iodine monochloride can lead to the formation of 3-iodo-4-chalcogen-2H-benzopyrans, which can be further elaborated to the desired epoxide. acs.org

The mechanism of epoxidation reactions is well-established and generally involves a concerted process where the oxygen atom of the peroxy acid is transferred to the alkene in a single step. The stereochemistry of the resulting epoxide is often influenced by the stereochemistry of the starting material and the reaction conditions.

Physicochemical and Spectroscopic Characterization

The structural elucidation of 4a,8a-Epoxy-2H-1-benzopyran and its derivatives relies heavily on modern spectroscopic techniques.

Property Data
Molecular Formula C₉H₈O₂
CAS Number 287-93-4

Spectroscopic Data:

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The signals for the protons on the epoxide ring typically appear in a distinct region of the spectrum, and their coupling patterns can help to determine the stereochemistry of the ring junction. semanticscholar.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the epoxide ring have characteristic chemical shifts that distinguish them from the other carbon atoms in the benzopyran scaffold. semanticscholar.orghcmue.edu.vn

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak confirms the elemental composition of the molecule. scribd.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The characteristic C-O-C stretching vibrations of the epoxide ring can be observed in the IR spectrum. semanticscholar.org

Advanced Structural Elucidation and Conformational Analysis of 4a,8a Epoxy 2h 1 Benzopyran 9ci

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental to the unambiguous determination of the chemical structure of a molecule. A combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy would be required for the complete characterization of 4a,8a-Epoxy-2H-1-benzopyran.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multi-dimensional NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. For 4a,8a-Epoxy-2H-1-benzopyran, a suite of NMR experiments would be necessary to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei.

Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the pyran and epoxide rings. The coupling patterns between adjacent protons would provide crucial information about their spatial relationships.

Expected ¹³C NMR Data: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would differentiate between the aromatic, olefinic, and aliphatic carbons, including those of the epoxide ring.

Multi-dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and the ether and epoxide linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

An illustrative table of expected NMR data, based on the known chemical shifts of similar structural motifs, is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-2/C-25.8 - 6.5120 - 130
H-3/C-34.5 - 5.5100 - 115
H-4/C-43.0 - 4.060 - 75
C-4a-70 - 85
Aromatic H/C6.8 - 7.5115 - 150
C-8a-70 - 85

Note: This table is illustrative and represents expected values based on analogous structures. Actual experimental values would need to be determined.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

For 4a,8a-Epoxy-2H-1-benzopyran, HRMS would be used to confirm its molecular formula, C9H8O2. The high-resolution measurement would distinguish its exact mass from other compounds with the same nominal mass.

Fragmentation Analysis: Under techniques such as electron ionization (EI) or collision-induced dissociation (CID), the molecule would be expected to fragment in a predictable manner. The epoxy ring is a likely site for initial fragmentation. The analysis of these fragments helps to piece together the molecular structure. While specific fragmentation data for this compound is not published, general principles of mass spectrometry suggest potential fragmentation pathways. miamioh.edu

An illustrative table of expected high-resolution mass spectrometry data is provided below.

Ion Formula Calculated m/z Observed m/z (Hypothetical)
[M]+C9H8O2148.0524148.0521
[M-CO]+C8H8O120.0575120.0573
[M-CHO]+C8H7O119.0497119.0495

Note: This table is illustrative and represents expected values. Actual experimental values would need to be determined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 4a,8a-Epoxy-2H-1-benzopyran would be expected to show characteristic absorption bands for the C-O-C stretching of the ether and epoxide, C=C stretching of the aromatic ring, and C-H stretching of both the aromatic and aliphatic portions. The absence of a strong hydroxyl (-OH) band would confirm the epoxide structure.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the benzene ring and the C-C backbone would be expected to be prominent.

A table of expected vibrational frequencies is presented below.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 30002850 - 3000
Aromatic C=C Stretch1450 - 16001450 - 1600
Epoxide Ring Vibration1250, 810-9501250, 810-950
C-O-C Stretch (Ether)1050 - 11501050 - 1150

Note: This table is illustrative and represents expected values based on analogous structures. Actual experimental values would need to be determined.

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and torsional angles. To date, no crystal structure for 4a,8a-Epoxy-2H-1-benzopyran has been deposited in the Cambridge Structural Database.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation and the relative stereochemistry of the chiral centers at the 4a and 8a positions. This would definitively establish the geometry of the fused ring system.

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment (e.g., Circular Dichroism)

The 4a and 8a carbons of 4a,8a-Epoxy-2H-1-benzopyran are chiral centers. Therefore, the molecule can exist as enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution.

A CD spectrum would measure the differential absorption of left and right circularly polarized light. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for each enantiomer, the absolute configuration of the synthesized or isolated compound could be assigned. No published chiroptical data for this compound currently exists.

Conformational Analysis and Dynamics of the Epoxybenzopyran Ring System

The epoxybenzopyran ring system of 4a,8a-Epoxy-2H-1-benzopyran is a rigid structure due to the fused rings. However, some degree of conformational flexibility may still exist. The study of the conformational preferences and dynamics of this ring system is crucial for understanding its interactions with other molecules.

Computational modeling, using methods such as density functional theory (DFT), can be employed to explore the potential energy surface of the molecule and identify low-energy conformations. Molecular dynamics simulations could further provide insights into the dynamic behavior of the ring system in solution. These computational approaches would be invaluable in the absence of extensive experimental data.

Theoretical and Computational Chemistry of 4a,8a Epoxy 2h 1 Benzopyran 9ci

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4a,8a-Epoxy-2H-1-benzopyran. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the molecular structure and vibrational frequencies of molecules. nih.gov For a molecule like 4a,8a-Epoxy-2H-1-benzopyran, these calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without experimental data, while DFT methods calculate the total energy based on the electron density, offering a balance of accuracy and computational cost. youtube.comnih.gov Methods like B3LYP are often superior to scaled HF approaches for molecular problems. nih.gov Such studies on related benzopyran structures have successfully determined stable conformations and reaction pathways. rsc.org

A full geometry optimization would reveal key structural parameters, such as bond lengths and angles, which are crucial for understanding the inherent strain in the epoxide ring fused to the benzopyran system. Furthermore, theoretical vibrational spectra can be calculated and compared with experimental data (like FT-IR) to confirm the structure. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comacs.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For 4a,8a-Epoxy-2H-1-benzopyran, an FMO analysis would be critical for predicting its behavior in chemical reactions. The energy and spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would show the most susceptible sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For instance, in cycloaddition reactions involving similar structures, the interaction between the diene's HOMO and the dienophile's LUMO is crucial. wikipedia.org The strained epoxide ring is expected to significantly influence the shape and energy of these frontier orbitals, making it a likely center of reactivity.

The distribution of electrons within a molecule is rarely uniform. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. deeporigin.com These maps are invaluable for predicting intermolecular interactions and reactive sites. researchgate.netresearchgate.netrsc.org Regions of negative potential (typically colored red or yellow) are electron-rich and prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. deeporigin.com

For 4a,8a-Epoxy-2H-1-benzopyran, an ESP map would likely show a high electron density (negative potential) around the oxygen atom of the epoxide and the ether linkage of the pyran ring, making them potential sites for protonation or interaction with Lewis acids. The aromatic ring would also exhibit a characteristic electron distribution. Understanding this map is crucial for predicting how the molecule might interact with biological targets or other reagents. pnas.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. youtube.com

An MD simulation of 4a,8a-Epoxy-2H-1-benzopyran would reveal its conformational landscape—the collection of different shapes the molecule can adopt at a given temperature. This is particularly relevant for understanding how the fused ring system flexes and how this movement might influence its reactivity or interaction with a larger molecule, such as a biological receptor. nih.gov MD simulations are widely used to study the interaction of small molecules with biological membranes and to understand the behavior of complex systems like epoxy polymers. nih.gov In the context of heterocyclic compounds, MD can also be used to investigate interactions at interfaces. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate a molecule's structural features with its properties or activities. mdpi.com This method assumes that the chemical structure contains the information necessary to predict the properties of the compound.

To develop a QSPR model for the chemical reactivity of a series of related benzopyran epoxides, one would first calculate a variety of molecular descriptors for each compound. These descriptors can be based on topology, geometry, or electronic properties. A statistical method, such as multiple linear regression, would then be used to create an equation that links these descriptors to an experimentally measured property, such as a reaction rate constant. Such models have been successfully developed to predict the antioxidant activity of compounds containing a chromane (B1220400) structure, which is related to benzopyran. mdpi.com For 4a,8a-Epoxy-2H-1-benzopyran, a QSPR study could help predict its reactivity based on its structural features, without the need for extensive experimental testing of every derivative.

Utility of 4a,8a Epoxy 2h 1 Benzopyran 9ci As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products

The strategic importance of 4a,8a-Epoxy-2H-1-benzopyran and its derivatives is evident in their use as key precursors in the total synthesis of biologically active natural products. The inherent reactivity of the epoxide ring allows for stereocontrolled introductions of functionalities, a crucial aspect in the synthesis of complex molecules.

One notable application is in the synthesis of epoxyquinols A, B, and C. tohoku.ac.jp A key step in the synthesis of these angiogenesis inhibitors involves a biomimetic cascade reaction. This cascade is initiated by an oxidation and 6π-electrocyclization to form a 2H-pyran intermediate, which then undergoes a Diels-Alder dimerization to construct the complex heptacyclic core of the epoxyquinols. tohoku.ac.jp The synthesis highlights the utility of epoxy-benzopyran-type structures in generating intricate molecular frameworks.

Another example is found in the synthesis of aeruginosin 298-A and its analogs. While not directly using the parent 4a,8a-Epoxy-2H-1-benzopyran, the synthetic strategy employs an epoxidation reaction as a key step to introduce the required stereochemistry. dokumen.pub This underscores the broader importance of epoxide-containing intermediates in the assembly of complex natural products. dokumen.pub

The following table lists some natural products whose syntheses involve benzopyran epoxide intermediates:

Natural ProductBiological ActivityKey Synthetic Step
Epoxyquinols A, B, CAngiogenesis inhibitorsBiomimetic cascade involving oxidation and Diels-Alder dimerization tohoku.ac.jp
Aeruginosin 298-AThrombin inhibitorCatalytic asymmetric epoxidation dokumen.pub
CatalponolAntithermiticEnantioselective synthesis from a hydroxytetralone precursor researchgate.net

Intermediate for the Construction of Diverse Heterocyclic Scaffolds

The reactivity of the epoxide in 4a,8a-Epoxy-2H-1-benzopyran makes it an excellent starting point for the synthesis of a wide array of heterocyclic scaffolds. The ring-opening of the epoxide can be achieved with various nucleophiles, leading to the formation of new rings and the introduction of diverse functional groups.

For instance, the reaction of in situ generated epoxides from 2'-hydroxychalcones with various reagents can lead to the formation of 3-hydroxyflavanones and other related flavonoid-type structures. sci-hub.box These reactions demonstrate the versatility of the epoxide intermediate in accessing different heterocyclic systems depending on the reaction conditions and the nature of the nucleophile.

Furthermore, solid-phase synthesis techniques have been employed to create libraries of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran analogs. acs.org In this approach, polymer-bound epoxides are generated in situ and then reacted with a variety of alcohols to produce hydroxyalkoxychromanes. These intermediates are then further functionalized to yield a diverse library of benzopyran derivatives. acs.org This highlights the utility of the epoxide as a key functional group for diversification in combinatorial chemistry.

The synthesis of various pyran-annulated heterocycles has also been achieved using methodologies that can be conceptually related to the reactivity of benzopyran epoxides. nih.gov Although not directly starting from 4a,8a-Epoxy-2H-1-benzopyran, these methods often involve the formation of a pyran ring, a core component of the target compound.

Role in the Development of Novel Organic Reactions and Methodologies

The unique structural features of 4a,8a-Epoxy-2H-1-benzopyran and related epoxides have spurred the development of new synthetic methods and reactions. The strain of the epoxide ring and its influence on the reactivity of the adjacent benzopyran system have been exploited to achieve novel transformations.

Research into the cyclization of 1-(2-hydroxyphenyl)-2-propen-1-one epoxides has provided insights into the competitive α and β cyclization pathways, leading to the formation of either 3-hydroxychromanones or 2-(α-hydroxybenzyl)-3-coumaranones. sci-hub.box The outcome of these reactions is highly dependent on the substitution pattern and the reaction conditions, offering a method to selectively synthesize different classes of heterocyclic compounds. sci-hub.box

The development of catalytic enantioselective methods for the synthesis of 2H-chromenes is another area where the underlying principles of benzopyran chemistry are crucial. researchgate.net These methods often involve the formation of the chromene ring system through various catalytic cycles, providing efficient routes to chiral benzopyran derivatives.

Application in Polymer Chemistry as a Monomer for Epoxy Resins

Epoxy resins are a significant class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. ijirset.compageplace.de The synthesis of these resins typically involves the reaction of a compound containing at least two active hydrogen atoms with epichlorohydrin (B41342). specialchem.com While the direct use of 4a,8a-Epoxy-2H-1-benzopyran as a monomer for epoxy resins is not widely documented in the provided search results, the fundamental chemistry of the epoxy group is central to this field.

The general structure of an epoxy resin consists of a backbone with multiple epoxide groups. ijirset.com For example, the reaction of bisphenol-A with epichlorohydrin produces diglycidyl ether of bisphenol-A (DGEBA), a common epoxy resin. ijirset.com The polymerization, or curing, of these resins occurs through the ring-opening of the epoxide groups by a curing agent, which can be an amine, anhydride, or other reactive species. specialchem.com This process forms a highly cross-linked, three-dimensional network, which is responsible for the desirable properties of the cured resin. pageplace.de

The structure of the monomer plays a crucial role in determining the properties of the final polymer. For instance, novolac epoxy resins, which have multiple epoxide groups, lead to higher cross-linking densities and, consequently, excellent thermal and chemical resistance. ijirset.com The incorporation of different chemical moieties into the epoxy resin backbone can be used to tailor the properties of the resulting polymer.

The synthesis of new epoxy resins often involves the condensation polymerization of epichlorohydrin with various organic compounds containing dihydroxy, diamine, or other reactive functional groups. researchgate.net This allows for the creation of a wide range of epoxy resins with tailored properties for specific applications.

Future Research Trajectories in 4a,8a Epoxy 2h 1 Benzopyran 9ci Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of synthesizing 4a,8a-Epoxy-2H-1-benzopyran and its derivatives hinges on the development of methodologies that are not only efficient but also environmentally benign. Current approaches often rely on the epoxidation of the corresponding 2H-1-benzopyran, but significant advancements can be envisioned.

Catalyst Innovation: The exploration of novel catalysts is paramount. While traditional epoxidation reagents are effective, future research should focus on heterogeneous catalysts for easier separation and recycling, minimizing waste. Furthermore, the development of enantioselective catalysts, such as chiral Mn(III) salen complexes, will be crucial for accessing specific stereoisomers of substituted epoxybenzopyrans, which is vital for potential pharmaceutical applications. iitm.ac.inresearchgate.net

Atom Economy and Process Intensification: Future synthetic routes should be designed with high atom economy in mind, minimizing the formation of byproducts. Process intensification, through technologies like microwave-assisted synthesis, can significantly reduce reaction times and energy consumption.

Catalyst TypePotential AdvantagesKey Research Goals
Heterogeneous CatalystsEasy recovery and reuse, reduced metal leaching.Development of robust and highly active supported catalysts.
Chiral CatalystsAccess to enantiopure epoxybenzopyrans.Design of catalysts with high enantioselectivity for various substituted benzopyrans.
Biocatalysts (Enzymes)High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes for efficient epoxidation of benzopyran substrates.

Exploration of Unconventional Reactivity and Transformation Pathways

The strained epoxide ring in 4a,8a-Epoxy-2H-1-benzopyran is a latent source of reactivity, poised for a variety of chemical transformations. Future research should venture beyond conventional ring-opening reactions to uncover novel and synthetically useful pathways.

Catalytic Ring-Opening Reactions: The development of new catalytic systems for regioselective and stereoselective ring-opening of the epoxide will be a key area of investigation. This will allow for the introduction of a wide range of functional groups, leading to a diverse library of substituted benzopyran derivatives with potential biological activities.

Rearrangement Reactions: The unique electronic and steric environment of the epoxybenzopyran scaffold could facilitate novel rearrangement reactions. Mechanistic studies, aided by computational chemistry, will be crucial in understanding and predicting these transformations, potentially leading to the discovery of new molecular skeletons.

Photochemical and Electrochemical Transformations: The application of photochemical and electrochemical methods could unlock unique reactivity patterns not accessible through traditional thermal reactions. For instance, photochemical activation could lead to selective bond cleavage and the formation of radical intermediates, opening up new avenues for functionalization.

Transformation TypePotential OutcomesResearch Focus
Catalytic Ring-OpeningDiverse functionalized benzopyrans.Development of selective catalysts and novel nucleophiles.
Rearrangement ReactionsAccess to novel heterocyclic scaffolds.Mechanistic studies and computational modeling.
Photochemical/Electrochemical ReactionsUnique reactivity and functionalization.Exploration of light- and electricity-driven transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new epoxybenzopyran derivatives, the integration of modern synthesis technologies is indispensable. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing.

Continuous Flow Synthesis: The synthesis of 4a,8a-Epoxy-2H-1-benzopyran and its subsequent transformations can be significantly improved by transitioning to continuous flow processes. durham.ac.ukuc.ptspringerprofessional.deresearchgate.net Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. This is particularly beneficial for highly exothermic epoxidation reactions.

Automated Synthesis Platforms: Automated platforms can be employed for the rapid synthesis and screening of libraries of epoxybenzopyran derivatives. researchgate.net These systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention, dramatically accelerating the drug discovery and material science research pipelines.

TechnologyKey AdvantagesFuture Applications
Flow ChemistryEnhanced safety, improved reproducibility, easier scale-up.Continuous manufacturing of epoxybenzopyran and its derivatives.
Automated SynthesisHigh-throughput synthesis and screening.Rapid generation of compound libraries for biological and material screening.

Advanced Computational Design and Prediction of Novel Epoxybenzopyran Derivatives

In silico methods are poised to play a pivotal role in guiding the future research of 4a,8a-Epoxy-2H-1-benzopyran chemistry. Computational tools can be leveraged to design novel derivatives with desired properties and to predict their reactivity.

Quantum Chemical Calculations: Quantum chemical methods can provide deep insights into the electronic structure and reactivity of the epoxybenzopyran scaffold. These calculations can be used to predict reaction mechanisms, rationalize observed reactivity, and guide the design of new experiments.

In Silico Screening: Virtual screening of computationally designed libraries of epoxybenzopyran derivatives can identify promising candidates for specific applications, such as drug discovery or materials science. This approach can significantly reduce the time and cost associated with experimental screening.

Predictive Modeling: Machine learning and artificial intelligence can be used to develop predictive models for the properties and activities of epoxybenzopyran derivatives based on their molecular structure. These models can accelerate the design-synthesis-test cycle.

Computational MethodApplicationExpected Outcome
Quantum ChemistryMechanistic studies, reactivity prediction.Deeper understanding of reaction pathways and rational design of experiments.
In Silico ScreeningVirtual library screening.Identification of lead compounds for specific applications.
Machine LearningPredictive modeling of properties.Accelerated discovery of derivatives with desired characteristics.

Investigation of Material Science Applications of the Epoxybenzopyran Motif

The unique chemical structure of 4a,8a-Epoxy-2H-1-benzopyran suggests its potential as a building block for novel materials with advanced properties.

Polymer Chemistry: The epoxide functionality can be utilized for the synthesis of novel polymers through ring-opening polymerization. The resulting polyethers, incorporating the rigid benzopyran backbone, may exhibit interesting thermal and mechanical properties. Furthermore, the epoxy group can serve as a reactive handle for grafting onto other polymer chains to modify their properties.

Functional Materials: The benzopyran core is known to be a key component in photochromic materials. The introduction of an epoxide ring could lead to the development of novel photo-responsive materials with unique switching properties. Additionally, the polarity and reactivity of the epoxide group could be exploited in the design of new adhesives, coatings, and composite materials.

Application AreaPotential PropertiesResearch Direction
PolymersEnhanced thermal stability, unique mechanical properties.Ring-opening polymerization and graft copolymerization.
Photochromic MaterialsNovel light-responsive behavior.Synthesis and characterization of photo-switchable epoxybenzopyrans.
Adhesives and CoatingsStrong adhesion, high durability.Formulation and testing of epoxybenzopyran-based resins.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4a,8a-Epoxy-2H-1-benzopyran (9CI), and how are they applied?

  • Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) to resolve the epoxy and aromatic proton environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups like epoxy and carbonyl moieties. For structural elucidation, X-ray crystallography is critical, as demonstrated in studies of analogous benzopyran derivatives .

Q. How is 4a,8a-Epoxy-2H-1-benzopyran synthesized, and what are common intermediates?

  • Methodological Answer : Synthesis often involves cyclization of substituted chromene precursors under acidic or oxidative conditions. For example, dihydroxybenzaldehyde derivatives may react with epoxidizing agents like meta-chloroperbenzoic acid (mCPBA). Key intermediates include 2H-1-benzopyran-4-ones, as reported in similar compounds . Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard.

Q. What computational methods predict the stability and reactivity of the epoxy moiety in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations assess the epoxy ring’s strain energy and electronic properties. Molecular dynamics simulations model solvation effects, while frontier molecular orbital (FMO) analysis predicts sites for nucleophilic/electrophilic attack. Such approaches are validated against experimental data like NMR chemical shifts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 4a,8a-Epoxy-2H-1-benzopyran derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational flexibility or impurities. Advanced techniques include variable-temperature NMR to probe dynamic processes and 2D NMR (e.g., COSY, NOESY) for spatial correlations. Cross-validation with X-ray structures (e.g., as in ) or computational models is essential.

Q. What strategies optimize regioselectivity in the functionalization of the benzopyran core?

  • Methodological Answer : Directed ortho-metalation or transition-metal catalysis (e.g., Pd-mediated cross-coupling) can enhance regioselectivity. Steric and electronic directing groups (e.g., methoxy or nitro substituents) influence reaction pathways. Kinetic studies under varying temperatures and solvents help identify optimal conditions .

Q. How does 4a,8a-Epoxy-2H-1-benzopyran interact with biological targets like G-quadruplex DNA?

  • Methodological Answer : Fluorescence titration and isothermal titration calorimetry (ITC) quantify binding affinity (Kd ~10⁻⁵ M⁻¹), while Job plot analysis confirms a 1:1 stoichiometry . Molecular docking and mutational studies (e.g., loop mutations in DNA) identify binding sites, with stacking interactions at terminal G-quartets being critical .

Q. What experimental designs validate the epoxy ring’s role in pharmacological activity?

  • Methodological Answer : Comparative studies with non-epoxidized analogs assess bioactivity differences. Epoxide ring-opening reactions (e.g., hydrolysis or nucleophilic addition) followed by bioassays (e.g., cytotoxicity or enzyme inhibition) isolate structural contributions. Kinetic assays monitor stability under physiological conditions .

Methodological Notes

  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook and peer-reviewed crystallographic studies .
  • Contradiction Management : Address conflicting synthesis yields by optimizing reaction parameters (e.g., solvent polarity, catalyst loading) and employing robust analytical workflows .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly in studies involving DNA interactions .

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